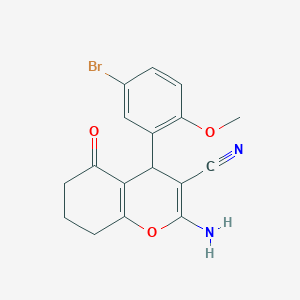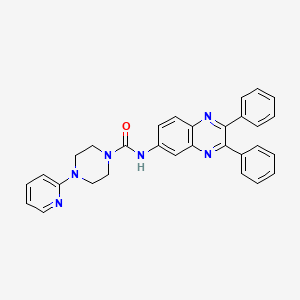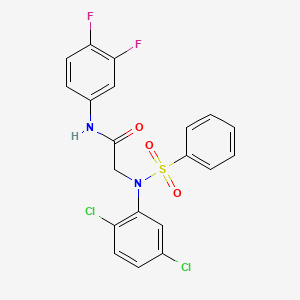![molecular formula C19H20N2O2 B5117257 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5117257.png)
4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as MPCC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide is not fully understood, but it is believed to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been found to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments is that it has been found to have low toxicity in normal cells, making it a potentially safe and effective anti-cancer agent. However, one limitation is that more research is needed to fully understand the mechanism of action and potential side effects of 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide.
Direcciones Futuras
There are several future directions for research on 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One potential direction is to investigate the use of 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide in combination with other anti-cancer agents to enhance its effectiveness. Another potential direction is to explore the use of 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, more research is needed to fully understand the mechanism of action of 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide and its potential side effects.
Métodos De Síntesis
The synthesis of 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the reaction of 4-methylbenzoic acid with thionyl chloride and then with 3-(1-pyrrolidinylcarbonyl)aniline. The resulting product is then treated with hydrochloric acid to obtain 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide as a white crystalline powder.
Aplicaciones Científicas De Investigación
4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
4-methyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-7-9-15(10-8-14)18(22)20-17-6-4-5-16(13-17)19(23)21-11-2-3-12-21/h4-10,13H,2-3,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDXFCZEPBJZPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene](/img/structure/B5117178.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B5117186.png)
![methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate](/img/structure/B5117194.png)


![3-{[(2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5117217.png)
![5-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117222.png)
![4-[3-(5-isopropyl-2-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5117229.png)

![6-amino-4-(4-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5117236.png)
![3-(3,4-dimethoxyphenyl)-3-[(4-iodophenyl)amino]-1-(4-methylphenyl)-1-propanone](/img/structure/B5117247.png)

![2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5117264.png)
![2-(4-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5117269.png)